- Direct synthesis of cinnamaldehyde derivatives by reaction of aryl bromides with 3,3-diacetoxypropene catalyzed by a palladium-tetraphosphine complex, Catalysis Letters, 2005, 102(3-4), 281-284
Cas no 93614-80-3 (3-(3-methylphenyl)prop-2-enal)
3-(3-methylphenyl)prop-2-enal structure
Product Name:3-(3-methylphenyl)prop-2-enal
CAS-nummer:93614-80-3
MF:C10H10O
MW:146.185802936554
MDL:MFCD08460293
CID:94327
PubChem ID:11788369
Update Time:2025-06-07
3-(3-methylphenyl)prop-2-enal Chemische en fysische eigenschappen
Naam en identificatie
-
- (E)-3-(m-Tolyl)acrylaldehyde
- 2-PROPENAL, 3-(3-METHYLPHENYL)-,(2E)
- 3-METHYL CINNAMALDEHYDE
- meta-methylcinnamaldehyde
- m-Methylzimtaldehyd
- (2E)-3-(3-Methylphenyl)-2-propenal
- (2E)-3-(3-Methylphenyl)-2-propenal (ACI)
- 2-Propenal, 3-(3-methylphenyl)-, (E)- (ZCI)
- (E)-3-(3-Methylphenyl)acrolein
- (E)-3-Methylcinnamaldehyde
- trans-3-Methylcinnamaldehyde
- 3-(3-methylphenyl)prop-2-enal
- D97428
- AKOS006290468
- 3-METHYLCINNAMALDEHYDE
- 3-(m-Tolyl)acrylaldehyde
- 93614-80-3
- MFCD08460293
- BS-17936
- 66223-54-9
- CS-0186101
- J-501953
- NCGC00171000-01
- PK04_096269
- (E)-3-(3-methylphenyl)prop-2-enal
- (2E)-3-(3-Methylphenyl)Acrylaldehyde
- b-methylcinnamaldehyde
-
- MDL: MFCD08460293
- Inchi: 1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-8H,1H3/b6-3+
- InChI-sleutel: SJLLZWMNPJCLBC-ZZXKWVIFSA-N
- LACHT: C(/C1C=CC=C(C)C=1)=C\C=O
Berekende eigenschappen
- Exacte massa: 146.07300
- Monoisotopische massa: 146.073164938g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 149
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 17.1Ų
Experimentele eigenschappen
- Dichtheid: 1.015
- Kookpunt: 264.398°C at 760 mmHg
- Vlampunt: 93.547°C
- Brekindex: 1.569
- PSA: 17.07000
- LogboekP: 2.20710
3-(3-methylphenyl)prop-2-enal Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019138918-1g |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 1g |
$400.00 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV158-200mg |
3-(3-methylphenyl)prop-2-enal |
93614-80-3 | 95+% | 200mg |
92.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV158-100mg |
3-(3-methylphenyl)prop-2-enal |
93614-80-3 | 95+% | 100mg |
374CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV158-250mg |
3-(3-methylphenyl)prop-2-enal |
93614-80-3 | 95+% | 250mg |
843CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV158-1g |
3-(3-methylphenyl)prop-2-enal |
93614-80-3 | 95+% | 1g |
299.0CNY | 2021-07-17 | |
| Aaron | AR003KG0-100mg |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 100mg |
$10.00 | 2025-02-10 | |
| Aaron | AR003KG0-250mg |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 250mg |
$14.00 | 2025-02-10 | |
| Aaron | AR003KG0-1g |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 1g |
$33.00 | 2025-02-10 | |
| Aaron | AR003KG0-5g |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 5g |
$125.00 | 2025-02-10 | |
| Aaron | AR003KG0-25g |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 25g |
$376.00 | 2025-02-10 |
3-(3-methylphenyl)prop-2-enal Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 20 h, 130 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 2 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
- Discovery of novel piperonyl derivatives as diapophytoene desaturase inhibitors for the treatment of methicillin-, vancomycin- and linezolid-resistant Staphylococcus aureus infections, European Journal of Medicinal Chemistry, 2018, 145, 235-251
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 30 min, rt
Referentie
- Site-selective deuteration at the α-position of enals by an amine and bis(phenylsulfonyl)methane co-catalyzed H/D exchange reaction, Chemical Communications (Cambridge, 2022, 58(81), 11458-11461
Productiemethode 4
Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ; 16 h, 70 °C
Referentie
- Enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes catalysed by 4-oxalocrotonate tautomerase, Organic & Biomolecular Chemistry, 2023, 21(10), 2086-2090
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Pentamethyldiethylenetriamine , Sodium iodide , Oxygen Catalysts: Copper hydroxide Solvents: Acetonitrile , Water ; 24 h, 80 °C; 80 °C → rt
1.2 Reagents: Propylphosphonic anhydride Solvents: Ethyl acetate ; overnight, 100 °C
1.3 Solvents: Water ; > 1 min
1.2 Reagents: Propylphosphonic anhydride Solvents: Ethyl acetate ; overnight, 100 °C
1.3 Solvents: Water ; > 1 min
Referentie
- Copper-catalyzed formylation of alkenyl C-H bonds using BrCHCl2 as a stoichiometric formylating reagent, Chemical Science, 2018, 9(11), 2986-2990
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Water , Oxygen Catalysts: Ferrous chloride Solvents: 1,2-Dichloroethane ; 2 h, 60 °C
Referentie
- Iron-facilitated direct oxidative C-H transformation of allyl arenes to alkenyl aldehydes, Tetrahedron Letters, 2011, 52(25), 3208-3211
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; 2 h, -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referentie
- Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides, Organic Letters, 2007, 9(25), 5191-5194
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; < 30 °C; 24 h, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt
Referentie
- Development and Investigation of an Organocatalytic Enantioselective [10+2] Cycloaddition, ACS Catalysis, 2020, 10(18), 10784-10793
Productiemethode 9
Reactievoorwaarden
1.1 Solvents: Toluene ; 17 h, 80 °C
Referentie
- Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis, Chemical Science, 2019, 10(14), 4107-4115
Productiemethode 10
Reactievoorwaarden
1.1 Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 15 min, -78 °C; 90 min, -78 °C
1.3 Reagents: Water ; -78 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; rt
1.5 Reagents: Water ; rt
1.6 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 15 min, -78 °C; 90 min, -78 °C
1.3 Reagents: Water ; -78 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; rt
1.5 Reagents: Water ; rt
1.6 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, rt
Referentie
- Hidden Heptacyclic Chiral N-Acyl Iminium Ions: A New Entry to Enantioenriched Polycyclic Azepanes and Azocanes by Superacid-Promoted Intramolecular Pictet-Spengler Reaction, Chemistry - A European Journal, 2022, 28(25),
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referentie
- Highly Regio- and Enantioselective Hydrogenation of Conjugated α-Substituted Dienoic Acids, Organic Letters, 2020, 22(8), 3149-3154
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 3.5 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Referentie
- An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and Bromides, Organic Letters, 2003, 5(5), 777-780
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Potassium carbonate , Palladium diacetate , 4,5-Diazafluoren-9-one Solvents: Dimethylformamide ; 36 h, 30 °C
Referentie
- General palladium-catalyzed aerobic dehydrogenation to generate double bonds, Chemical Science, 2012, 3(3), 883-886
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Trifluoromethanesulfonic anhydride , Triphenylphosphine oxide Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Triethylamine , Water Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Triethylamine , Water Solvents: Dichloromethane ; 1 h, rt
Referentie
- Hendrickson Reagent Induced Rearrangement of Aryl Propargyl Alcohols To α,β-Unsaturated Aldehydes, Letters in Organic Chemistry, 2018, 15(10), 845-853
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate , Tetrabutylammonium chloride , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Dimethylformamide ; 6 h, 1 atm, 60 °C
Referentie
- Pd-catalyzed cascade Heck-Saegusa: direct synthesis of enals from aryl iodides and allyl alcohol, Chemical Communications (Cambridge, 2010, 46(3), 415-417
Productiemethode 16
Reactievoorwaarden
1.1 Solvents: Toluene ; overnight, 80 °C
Referentie
- Potent inhibition of nicotinamide N-methyltransferase by alkene-linked bisubstrate mimics bearing electron deficient aromatics, Journal of Medicinal Chemistry, 2021, 64(17), 12938-12963
Productiemethode 17
Reactievoorwaarden
1.1 Catalysts: Chlorotrimethylsilane , Indium triflate Solvents: Dichloromethane ; 24 h, rt
Referentie
- Rare earth triflates/chlorotrimethylsilane induced activation of triethylamine as a latent acetaldehyde anion: a new synthesis of α,β-unsaturated aldehydes, Tetrahedron Letters, 2010, 51(3), 482-484
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 2 h, rt → 65 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 65 °C → -50 °C; 2.5 h, -50 °C
1.3 Reagents: Manganese oxide (MnO2) Solvents: Hexane , Ethyl acetate ; 1 - 4 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 65 °C → -50 °C; 2.5 h, -50 °C
1.3 Reagents: Manganese oxide (MnO2) Solvents: Hexane , Ethyl acetate ; 1 - 4 h, rt
Referentie
- Titanium-Catalyzed Intermolecular Hydroaminoalkylation of Conjugated Dienes, Chemistry - A European Journal, 2013, 19(12), 3833-3837
Productiemethode 19
Reactievoorwaarden
1.1 Catalysts: Triphenylphosphine , 1,3-Bis(diphenylphosphino)propane , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2 h, 80 °C
Referentie
- Palladium-catalyzed hydroformylation of terminal arylacetylenes with glyoxylic acid, Chemical Communications (Cambridge, 2018, 54(17), 2166-2168
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ; rt
Referentie
- Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging, Bioorganic & Medicinal Chemistry, 2012, 20(3), 1337-1345
3-(3-methylphenyl)prop-2-enal Raw materials
- Bromodichloromethane (stabilized with Ethanol)
- Benzene, 1-methyl-3-(2-propenyl)-
- (Triphenylphosphoranylidene)acetaldehyde
- m-Tolualdehyde
- 3-Iodotoluene
- 3-Ethynyltoluene
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 2-Propenenitrile, 3-(3-methylphenyl)-, (2E)-
- 3-(3-methylphenyl)propanal
- 2-oxoacetic acid
- 3-Methylstyrene
- Phosphonium, tributyl(2,2-diethoxyethyl)-, bromide (1:1)
- 3-(3-methylphenyl)prop-2-en-1-ol
- Allylidene Diacetate
- Benzenemethanol, a-ethynyl-3-methyl-
3-(3-methylphenyl)prop-2-enal Preparation Products
3-(3-methylphenyl)prop-2-enal Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:93614-80-3)3-(3-methylphenyl)prop-2-enal
Ordernummer:A1066446
Voorraadstatus:in Stock
Hoeveelheid:25g/100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 18:35
Prijs ($):342.0/1025.0
E-mail:sales@amadischem.com
3-(3-methylphenyl)prop-2-enal Gerelateerde literatuur
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
93614-80-3 (3-(3-methylphenyl)prop-2-enal) Gerelateerde producten
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- 56578-35-9((E)-3-(P-Tolyl)acrylaldehyde)
- 13466-40-5(5-Phenylpenta-2,4-dienal)
- 6460-63-5((2E,4E,6E)-7-phenylhepta-2,4,6-trienal)
- 104-55-2(Cinnamaldehyde)
- 1504-75-2(2-Propenal,3-(4-methylphenyl)-)
- 5462-94-2((2E,4E,6E,8E,10E)-11-phenylundeca-2,4,6,8,10-pentaenal)
- 14371-10-9((E)-Cinnamaldehyde)
- 57194-69-1(cis-Cinnamaldehyde)
- 113538-22-0(3-(4-phenylphenyl)prop-2-enal)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:93614-80-3)3-(3-methylphenyl)prop-2-enal
Zuiverheid:99%/99%
Hoeveelheid:25g/100g
Prijs ($):342.0/1025.0